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5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione

Cat. No.: B1608704
CAS No.: 70156-57-9
M. Wt: 207.25 g/mol
InChI Key: DMFBCISVQYKSPB-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Thiomorpholinone Scaffolds

Heterocyclic chemistry is a vast and critical field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. cem.comnou.edu.ng A significant number of natural products, pharmaceuticals, and agrochemicals are built upon heterocyclic cores. cem.com Within this domain, saturated six-membered rings containing two heteroatoms, such as thiomorpholines, are recognized as ideal scaffolds for drug design. researchgate.net

The thiomorpholinone scaffold, the core of 2-Phenylthiomorpholin-3-one, is a six-membered ring containing both a sulfur and a nitrogen atom. This structure is notable for the presence of the sulfur atom, which imparts distinct chemical reactivity and biological properties compared to its direct oxygen (morpholin-3-one) and nitrogen (piperazin-2-one) analogs. The thiomorpholinone core provides unique electronic and steric properties that can influence factors like receptor binding and metabolic stability in larger molecules. 2-Phenylthiomorpholin-3-one specifically belongs to this class, featuring a thiomorpholine (B91149) ring substituted with a phenyl group at the 2-position and a carbonyl group at the 3-position. ontosight.ai This specific arrangement makes it a useful building block in the synthesis of more complex molecules. bldpharm.com

Table 1: Comparison of Heterocyclic Scaffolds

Scaffold Key Heteroatoms Unique Characteristics
Thiomorpholin-3-one (B1266464) Sulfur, Nitrogen The sulfur atom imparts distinct electronic and steric properties, influencing reactivity and biological activity.
Morpholin-3-one (B89469) Oxygen, Nitrogen Oxygen atom leads to different chemical properties compared to its sulfur analog.

| Piperazin-2-one | Nitrogen, Nitrogen | Contains two nitrogen atoms, altering the ring's electronic nature and reactivity. |

Historical Development and Early Research Directions on the Thiomorpholinone Core

The study of thiomorpholine and its derivatives has evolved over several decades. Early synthetic methodologies for the core structure often involved multi-step processes. For instance, historical approaches to thiomorpholine itself included the transformation of diethanolamine (B148213) into an amino-mustard species, followed by cyclization with sodium sulfide (B99878). These early batch processes were often lengthy, requiring reaction times from two to fifty-four hours, and raised safety concerns due to the formation of reactive intermediates.

Early research also explored the chemical transformations of the thiomorpholine ring. For example, studies in the 1990s demonstrated the carbonylative transformation of related thiazolidines into thiazolidinones, which was proposed to proceed via a thiomorpholinone intermediate. rsc.org Such research highlighted the utility of the thiomorpholinone core in ring expansion and rearrangement reactions, establishing its role as a versatile synthetic intermediate. rsc.org The development of synthetic methods has continued, aiming to improve efficiency and access to a wider variety of derivatives, including those with significant steric hindrance.

Rationale for Comprehensive Investigation of 2-Phenylthiomorpholin-3-one

The focused investigation of 2-Phenylthiomorpholin-3-one stems from its identity as a versatile chemical building block and the inherent potential of its core structure. cymitquimica.com The thiomorpholinone scaffold is an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in molecules designed for various biological targets. researchgate.net

The rationale for its comprehensive study includes:

Synthetic Utility : The compound serves as a valuable intermediate for creating more complex molecules. ontosight.ai Medicinal chemists are increasingly interested in methodologies that not only allow for the construction of heterocycles but also for the modification of their core framework to achieve skeletal remodeling. rsc.org

Scaffold for Drug Discovery : Saturated S,N-heterocyclic systems like thiomorpholinone are frequently found in FDA-approved drugs and are used in the design of potent therapeutic agents. researchgate.net Derivatives of the thiomorpholine core have been investigated for a range of biological activities. researchgate.net For example, designing rigid analogs of bioactive molecules like phenylethylamine by incorporating the amine chain into a six-membered ring, such as a thiomorpholinone, has been a strategy to increase potency and selectivity for specific biological targets like monoamine oxidase (MAO). uchile.cl

Unique Physicochemical Properties : The presence of the sulfur atom and the phenyl group in 2-Phenylthiomorpholin-3-one provides a unique combination of steric and electronic properties. ontosight.ai These features are explored to develop novel compounds with specific binding characteristics and metabolic profiles.

Table 2: Chemical Data for 2-Phenylthiomorpholin-3-one

Identifier Value Source
CAS Number 70156-57-9 ontosight.aibldpharm.com
Molecular Formula C₁₀H₁₁NOS ontosight.aibldpharm.com
Molecular Weight 193.24 g/mol ontosight.ai

| Class | Thiomorpholine, Heterocycle | ontosight.aibldpharm.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B1608704 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione CAS No. 70156-57-9

Properties

IUPAC Name

6-phenyl-5-sulfanylidenemorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-8-6-13-9(10(14)11-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFBCISVQYKSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990400
Record name 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70156-57-9
Record name 3-Thiomorpholinone, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070156579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Phenylthiomorpholin 3 One and Its Structurally Diverse Analogues

Established Retrosynthetic Strategies and Precursor Synthesis

Retrosynthetic analysis of 2-phenylthiomorpholin-3-one reveals two primary strategic approaches: constructing the heterocyclic ring from acyclic precursors (ring-closing) or modifying a pre-existing thiomorpholinone core.

Ring-Closing Approaches for Thiomorpholinone Formation

The formation of the thiomorpholinone ring is typically achieved by forming one or two key bonds in an intramolecular cyclization event. A common retrosynthetic disconnection is across the N4-C5 and S1-C2 bonds, leading back to a substituted amino acid derivative and a sulfur-containing component.

One established method involves the reaction of an α-halo-N-(2-haloethyl)acetamide with a sulfide (B99878) source. A more direct and widely utilized strategy involves the intramolecular cyclization of precursors containing both the nitrogen and sulfur moieties. For instance, the synthesis of thiomorpholin-3-ones can be achieved through the cyclization of N-substituted 2-mercaptoacetamides with a suitable dielectrophile or by cyclizing a molecule already containing the core atom backbone. nih.govchemrxiv.org

A prominent ring-closing strategy for a related scaffold, thiomorpholine-3-carboxylic acid, starts from an immobilized amino acid like cysteine. nih.gov This solid-phase approach involves N-alkylation of the protected cysteine with a bromo-ketone, followed by sulfonyl or acyl protection of the nitrogen. The final ring closure and cleavage from the resin are mediated by trifluoroacetic acid, which catalyzes the intramolecular cyclization between the thiol and the iminium ion formed in situ. nih.gov This general strategy can be adapted for 2-phenylthiomorpholin-3-one by starting with a phenyl-substituted cysteine derivative or introducing the phenyl group via an appropriate precursor.

Table 1: Representative Ring-Closing Strategies for Thiomorpholinone Synthesis

Precursor Type Key Reaction Description
N-substituted 2-mercaptoacetamide (B1265388) derivative Intramolecular Nucleophilic Substitution An activated ethyl group attached to the nitrogen (e.g., 2-chloroethyl) undergoes intramolecular cyclization via nucleophilic attack by the thiol sulfur. researchgate.net
Immobilized Cysteine Derivative Acid-mediated Cyclization Solid-phase synthesis where an N-alkylated cysteine derivative is cleaved from the resin with acid, prompting intramolecular cyclization to form the thiomorpholine (B91149) ring. nih.gov

Strategic Functionalization of Pre-formed Thiomorpholinone Scaffolds

An alternative to de novo ring synthesis is the modification of a pre-existing thiomorpholin-3-one (B1266464) or thiomorpholine core. This approach is advantageous when the core scaffold is readily available and allows for the late-stage introduction of diversity. Key functionalization strategies include N-alkylation/acylation and C-alkylation at positions alpha to the carbonyl or sulfur.

N-Alkylation/Acylation: The secondary amine nitrogen of the thiomorpholinone ring is a nucleophilic site amenable to substitution. Under basic conditions, deprotonation of the N-H bond facilitates reaction with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce diverse substituents at the N4 position. nih.govmdpi.com Care must be taken to control reaction conditions to avoid competing O-alkylation of the amide oxygen, although N-alkylation is generally favored for amide-type systems. nih.gov

C-Alkylation: Introducing substituents at the carbon positions, particularly C2, requires different strategies. For a pre-formed thiomorpholin-3-one, deprotonation at the C2 position can generate a nucleophilic enolate, which can then react with electrophiles like alkyl halides. nih.gov The presence of the sulfur atom can influence the acidity and stability of this enolate. Palladium-catalyzed C-H alkylation has also emerged as a powerful tool for functionalizing heterocyclic systems and could be applied to the 2-phenylthiomorpholin-3-one scaffold. nih.govrsc.org

Enantioselective and Diastereoselective Synthesis of Chiral 2-Phenylthiomorpholin-3-one Derivatives

The synthesis of single-enantiomer drugs is a critical goal in medicinal chemistry. For 2-phenylthiomorpholin-3-one, the C2 carbon is a stereocenter, necessitating asymmetric synthesis methods to control its absolute configuration.

Chiral Auxiliary-Mediated Asymmetric Induction

A robust and reliable method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org In this approach, an achiral precursor is covalently attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For synthesizing chiral 2-phenylthiomorpholin-3-one derivatives, a chiral auxiliary can be attached to the nitrogen atom. Evans' oxazolidinone auxiliaries are particularly effective for directing asymmetric alkylations and aldol (B89426) reactions. youtube.comsantiago-lab.com The general process would involve:

Acylation of a chiral oxazolidinone (e.g., derived from valine or phenylalanine) with a suitable acetyl group precursor.

Formation of a boron or lithium enolate, whose facial selectivity is controlled by the bulky substituent on the chiral auxiliary. santiago-lab.com

Reaction of the enolate with a phenyl-containing electrophile to set the C2 stereocenter with high diastereoselectivity.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, are also highly effective and may offer superior performance in certain reactions due to their structural similarity to the target molecule. scielo.org.mx They have proven particularly effective in aldol-type reactions. scielo.org.mx

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Stereochemical Control Mechanism
Evans' Oxazolidinones Asymmetric Alkylations, Aldol Reactions Steric hindrance from substituents at C4 and C5 directs the approach of the electrophile to one face of the enolate. wikipedia.orgsantiago-lab.com
Pseudoephedrine Amides Asymmetric Alkylation The methyl and hydroxyl groups on the pseudoephedrine backbone direct the approach of the electrophile to create a syn relationship with the methyl group. wikipedia.org

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a powerful and atom-economical alternative to stoichiometric chiral auxiliaries. In these reactions, a chiral ligand coordinates to a metal center, creating a chiral catalytic environment that can differentiate between enantiotopic faces or transition states.

Rhodium-catalyzed reactions are particularly well-suited for the synthesis of chiral heterocycles. rsc.orgresearchgate.net Methodologies such as rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to an appropriate α,β-unsaturated thiomorpholinone precursor could be a viable route. researchgate.netnih.gov This would involve the addition of a phenylboronic acid to the double bond, with the enantioselectivity controlled by a chiral phosphine (B1218219) ligand coordinated to the rhodium catalyst. researchgate.net

Similarly, rhodium(II)-catalyzed asymmetric cyclization reactions, such as the annulation of indoles, demonstrate the power of this approach for building complex chiral heterocyclic systems. nih.gov An analogous intramolecular cyclization of a carefully designed acyclic precursor containing a diazo group could be catalyzed by a chiral rhodium complex to furnish the 2-phenylthiomorpholin-3-one ring with high enantioselectivity. rsc.org

Organocatalytic Enantioselective Transformations

Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a third pillar of asymmetric synthesis. These catalysts often operate via mechanisms distinct from metal catalysts or enzymes and can provide excellent stereocontrol.

For the synthesis of chiral 2-phenylthiomorpholin-3-one, an asymmetric sulfa-Michael reaction could be employed. rsc.org This involves the conjugate addition of a thiol to an α,β-unsaturated acceptor. A chiral organocatalyst, such as a cinchona alkaloid-derived squaramide, could catalyze the addition of a suitable sulfur nucleophile to an N-acylated-2-phenylacrylamide derivative. rsc.org Subsequent intramolecular amidation would complete the ring and form the desired chiral product.

Furthermore, chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. beilstein-journals.org They could potentially catalyze an intramolecular cyclization of an appropriate precursor, where protonation by the chiral acid creates a chiral environment that directs the ring-closing step to favor one enantiomer.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a crucial technique for obtaining enantiomerically pure compounds from a racemic mixture. In this process, one enantiomer reacts at a different rate than the other, allowing for their separation. For thiomorpholinone derivatives, enzymatic kinetic resolution (EKR) has proven to be a particularly effective strategy.

Lipases are a class of enzymes frequently employed in EKR due to their stereoselectivity, stability in organic solvents, and broad substrate tolerance. The principle of lipase-catalyzed kinetic resolution often involves the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester. For a racemic precursor to 2-phenylthiomorpholin-3-one containing a hydroxyl group, a lipase (B570770) could selectively acylate one enantiomer, leaving the other unreacted. Subsequent separation of the acylated and unacylated enantiomers yields the enantiomerically enriched products.

Several lipases, such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and lipases from Candida rugosa, have been successfully used in the kinetic resolution of various heterocyclic compounds. nih.gov The choice of lipase, acyl donor, and solvent system is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion.

LipaseAcyl DonorSolventEnantioselectivity (E value)Reference
Candida antarctica lipase B (CALB)Isopropenyl acetateToluene/[EMIM][BF4]High (>100) nih.gov
Pseudomonas cepacia lipase (PCL)Vinyl acetateDichloromethaneModerate to High nih.gov
Candida rugosa lipaseVinyl acetateTolueneModerate nih.gov
Note: This table presents generalized data on lipase-catalyzed kinetic resolutions of related heterocyclic compounds, illustrating the potential for applying this methodology to 2-phenylthiomorpholin-3-one precursors.

Dynamic kinetic resolution (DKR) is an advancement over conventional kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. In DKR, the slower-reacting enantiomer is continuously racemized in situ, ensuring that all of the starting material is eventually converted to the desired enantiomerically pure product. This often involves the combination of an enzymatic resolution with a chemical or physical racemization catalyst.

Chiral Pool Approach in Thiomorpholinone Synthesis

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. Common chiral pool sources include amino acids, carbohydrates, and terpenes. For the synthesis of chiral thiomorpholinone derivatives, amino acids are particularly relevant starting materials due to their inherent chirality and the presence of both an amine and a carboxylic acid functional group.

For instance, the synthesis of an enantiomerically pure 2-substituted thiomorpholin-3-one could commence from a corresponding α-amino acid. The general strategy would involve the reduction of the carboxylic acid moiety to an alcohol, followed by the introduction of a thiol-containing fragment and subsequent cyclization to form the thiomorpholinone ring. The stereocenter from the starting amino acid dictates the stereochemistry of the final product.

Chiral Starting MaterialKey Synthetic StepsFinal Product Stereochemistry
(L)-Phenylalanine1. Reduction of carboxylic acid 2. Introduction of thiol group 3. Cyclization(S)-2-Phenylthiomorpholin-3-one
(D)-Phenylalanine1. Reduction of carboxylic acid 2. Introduction of thiol group 3. Cyclization(R)-2-Phenylthiomorpholin-3-one
(L)-Cysteine1. Protection of functional groups 2. Reaction with a phenyl-containing electrophile 3. CyclizationChiral 2-substituted thiomorpholin-3-one
Note: This table outlines a conceptual synthetic pathway and has been constructed for illustrative purposes.

This methodology offers a straightforward and often cost-effective route to enantiomerically pure compounds, as the chirality is sourced from inexpensive natural products.

Emerging Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that offer increased efficiency, sustainability, and access to molecular diversity. These emerging techniques are poised to revolutionize the synthesis of 2-phenylthiomorpholin-3-one and its analogues.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are one-pot processes in which three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular complexity and the construction of compound libraries.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for the synthesis of heterocyclic compounds. chemijournal.comnih.gov A hypothetical Ugi-type MCR for the synthesis of a 2-phenylthiomorpholin-3-one derivative could involve the reaction of an aldehyde (e.g., benzaldehyde), an amine-thiol (a bifunctional component), a carboxylic acid, and an isocyanide. The intramolecular reaction between the amine and thiol functionalities with other components could lead to the formation of the thiomorpholinone ring in a single step.

The key advantage of MCRs is their ability to generate complex molecules from simple and readily available starting materials in a time- and resource-efficient manner. This approach is particularly well-suited for the discovery of new bioactive molecules through the synthesis of diverse libraries of thiomorpholinone analogues.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. bohrium.com This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and the potential for automated and scalable synthesis. nih.gov

The synthesis of heterocyclic compounds, including thiomorpholine derivatives, has been successfully demonstrated using flow chemistry. researchgate.netnih.gov For the synthesis of 2-phenylthiomorpholin-3-one, a continuous flow process could be designed for key steps such as the formation of the thiomorpholinone ring through cyclization. The precise temperature and residence time control afforded by flow reactors can lead to higher yields and purities by minimizing the formation of side products.

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Less efficient, potential for hotspotsHighly efficient, precise temperature control
Mass Transfer Limited by stirring speedEnhanced due to small reactor dimensions
Safety Higher risk with hazardous reagentsImproved safety due to small reaction volumes
Scalability Often requires re-optimizationMore straightforward scalability
Reaction Time Typically longerOften significantly shorter
Note: This table provides a general comparison of batch versus flow synthesis for heterocyclic compounds.

Green Chemistry Principles and Sustainable Synthesis Routes

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of green chemistry principles to the synthesis of 2-phenylthiomorpholin-3-one aims to create more environmentally benign and sustainable manufacturing processes.

Key green chemistry strategies applicable to thiomorpholinone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, including biocatalysis (enzymes) and heterogeneous catalysis, to improve reaction efficiency and reduce waste. rasayanjournal.co.in Catalysts are used in small amounts and can often be recycled and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. MCRs are a prime example of high atom economy reactions.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which eliminates solvent-related waste and simplifies product purification.

By integrating these principles, the synthesis of 2-phenylthiomorpholin-3-one and its derivatives can be made more sustainable, reducing its environmental impact and contributing to a greener chemical industry.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Phenylthiomorpholin 3 One

Reactivity of the Thiomorpholinone Ring System

The thiomorpholinone core is the primary site of many chemical transformations, with the carbonyl group, sulfur atom, nitrogen atom, and α-carbon each exhibiting distinct reactivity.

Carbonyl Group (C3) Transformations and Nucleophilic Additions

The C3 carbonyl group in the 2-Phenylthiomorpholin-3-one ring is an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.comyoutube.com This reactivity is characteristic of amides, although generally less pronounced than that of ketones or aldehydes due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. libretexts.org The primary reaction at this site is nucleophilic addition, which can lead to a tetrahedral intermediate that may subsequently undergo various transformations. libretexts.org

Key transformations include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the 2-phenylthiomorpholin-3-one to 2-phenylthiomorpholine. Milder reducing agents, such as sodium borohydride, are typically not reactive enough to reduce amides.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl carbon. The initial tetrahedral intermediate may be stable or undergo further reactions depending on the conditions. These reactions are often irreversible. masterorganicchemistry.com

The table below summarizes representative nucleophilic addition reactions at the C3 carbonyl.

Reaction Type Reagent/Conditions Expected Product Notes
Reduction1. LiAlH₄, THF 2. H₂O workup2-PhenylthiomorpholineComplete reduction of the amide carbonyl to a methylene group.
Grignard Addition1. CH₃MgBr, Et₂O 2. H₃O⁺ workupHemiaminal or ring-opened productThe initial adduct may be unstable, potentially leading to ring cleavage.
Wittig ReactionPh₃P=CH₂, THFGenerally unreactiveAmides are typically not electrophilic enough to react with Wittig reagents.

Sulfur Atom Reactivity: Oxidation States and Heteroatom Interactions

The sulfur atom in the thiomorpholinone ring is a nucleophilic center and can be readily oxidized. organic-chemistry.orgnih.gov Its reactivity is analogous to that of other dialkyl sulfides. The oxidation state of sulfur can be precisely controlled by the choice of oxidizing agent and reaction conditions, leading to the formation of the corresponding sulfoxide (B87167) or sulfone. organic-chemistry.org

Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) in a controlled stoichiometry or sodium periodate (B1199274) (NaIO₄), will convert the sulfide (B99878) to a sulfoxide (S=O). organic-chemistry.org This introduces a new stereocenter at the sulfur atom.

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) will further oxidize the sulfide, past the sulfoxide stage, to the corresponding sulfone (SO₂). organic-chemistry.org

These oxidation reactions are significant as they can modulate the biological activity and physicochemical properties of the molecule. The resulting sulfoxides and sulfones also offer handles for further synthetic manipulations.

Target Product Oxidizing Agent Typical Conditions Resulting Oxidation State
2-Phenylthiomorpholin-3-one S-oxideH₂O₂ (1 equiv.)Acetic Acid, 25°CS(IV)
2-Phenylthiomorpholin-3-one S-oxideNaIO₄Methanol/Water, 0°CS(IV)
2-Phenylthiomorpholin-3-one S,S-dioxidem-CPBA (>2 equiv.)CH₂Cl₂, 25°CS(VI)
2-Phenylthiomorpholin-3-one S,S-dioxideH₂O₂ (excess)Acetic Acid, heatS(VI)

Nitrogen Atom Reactivity: Alkylation, Acylation, and Amidation

The secondary amine nitrogen (N4) in the thiomorpholinone ring is a nucleophilic site and can participate in a variety of bond-forming reactions. Its reactivity is typical of cyclic amides and secondary amines.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.netresearchgate.net The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the nitrogen to form a more nucleophilic amide anion, which then displaces the halide in an Sₙ2 reaction. This transformation is crucial for diversifying the molecular structure. nih.gov

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. nih.govd-nb.info This reaction forms an N-acyl derivative, effectively converting the lactam into a cyclic imide structure. Such reactions can be highly chemoselective. nih.govd-nb.info

N-Amidation: While less common, reactions with isocyanates can lead to the formation of urea-type linkages at the N4 position.

Reaction Type Reagent Base/Catalyst Product Class
N-AlkylationMethyl Iodide (CH₃I)Sodium Hydride (NaH)N-Methylated thiomorpholinone
N-AlkylationBenzyl Bromide (BnBr)Potassium Carbonate (K₂CO₃)N-Benzylated thiomorpholinone
N-AcylationAcetyl Chloride (CH₃COCl)Triethylamine (Et₃N)N-Acetyl thiomorpholinone
N-AcylationAcetic Anhydride ((CH₃CO)₂O)PyridineN-Acetyl thiomorpholinone

α-Carbon (C2) Functionalization and Stereocenter Manipulation

The α-carbon (C2) is positioned between the nitrogen and carbonyl group and adjacent to the sulfur atom, making the proton attached to it acidic. Deprotonation of this C-H bond by a strong base generates an enolate or an analogous nucleophilic species. masterorganicchemistry.comyoutube.com This enolate is a key intermediate for forming new carbon-carbon bonds at the C2 position. libretexts.orgpressbooks.pub

Enolate Formation: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically required to completely deprotonate the α-carbon. libretexts.orgmnstate.edu The resulting enolate can then react with various electrophiles.

Alkylation: The enolate can be alkylated by reacting it with primary alkyl halides. libretexts.orgpressbooks.pub This reaction proceeds via an Sₙ2 mechanism.

Stereocenter Manipulation: Since C2 is a stereocenter, reactions involving this position can be subject to stereochemical control. The approach of the electrophile to the planar enolate intermediate can be influenced by the existing phenyl group, potentially leading to diastereoselective functionalization. The choice of base, solvent, and temperature can influence the stereochemical outcome of these reactions. princeton.edu

Step Reagents Intermediate/Product Key Considerations
1. Enolate FormationLithium Diisopropylamide (LDA)C2-EnolateRequires strong, non-nucleophilic base and low temperature (e.g., -78°C) to prevent side reactions. libretexts.org
2. AlkylationMethyl Iodide (CH₃I)2-Methyl-2-phenylthiomorpholin-3-oneElectrophile must be suitable for Sₙ2 (e.g., primary halide). libretexts.org
2. Aldol (B89426) AdditionBenzaldehyde (PhCHO)2-(Hydroxy(phenyl)methyl)-2-phenylthiomorpholin-3-oneCreates a new stereocenter, leading to diastereomeric products.

Phenyl Moiety Reactivity: Aromatic Substitutions and Derivatizations

The nitrogen and sulfur atoms can potentially donate electron density into the ring via resonance, while the carbonyl group is electron-withdrawing. The net effect typically results in the substituent being an ortho-, para-director. organicchemistrytutor.comyoutube.com However, the ring is likely to be deactivated towards substitution compared to benzene (B151609) due to the inductive effects of the heteroatoms and the carbonyl group.

Typical EAS reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the para and ortho positions.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be achieved using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl₃. wikipedia.orgbyjus.comlibretexts.org However, these reactions can be complicated by the Lewis basicity of the nitrogen and sulfur atoms, which can coordinate with the catalyst. libretexts.orgmasterorganicchemistry.com

Reaction Type Reagents Expected Major Product(s)
NitrationHNO₃, H₂SO₄2-(4-Nitrophenyl)thiomorpholin-3-one
BrominationBr₂, FeBr₃2-(4-Bromophenyl)thiomorpholin-3-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(4-Acetylphenyl)thiomorpholin-3-one

Complex Cascade and Rearrangement Reactions

The intricate structure of 2-Phenylthiomorpholin-3-one allows for complex reaction sequences, including cascade and rearrangement reactions, often triggered by the formation of reactive intermediates.

N-Acyliminium Ion Cascades: The lactam functionality can be a precursor to N-acyliminium ions. These electrophilic intermediates are highly reactive and can initiate intramolecular cyclizations or cascade reactions. For instance, acid-catalyzed processes involving hydroxyl-substituted thiomorpholinones can lead to complex polycyclic structures through sequences involving transposition, heterocyclization, and π-cyclization. nih.gov

Rearrangements of Sulfoxides: The corresponding sulfoxide, formed by oxidation of the sulfur atom, can undergo sigmatropic rearrangements. For example, dearomative wikipedia.orgwikipedia.org-rearrangements have been observed for aryl sulfoxides, suggesting that under specific conditions, the phenyl group and the sulfoxide could participate in complex bond reorganizations. nih.gov

Ring-Opening and Rearrangement: Under certain conditions, such as base-assisted esterification, the thiomorpholinone ring can undergo cleavage. This can initiate a cascade process involving elimination and migration of adjacent groups, leading to completely different molecular scaffolds, such as cross-conjugated aminodienes. organicchemistrytutor.com Such nucleophile-promoted ring rearrangements can be a powerful tool for generating structural diversity. nih.gov

These advanced transformations highlight the synthetic potential of the thiomorpholinone scaffold beyond simple functional group manipulations.

Deconstructive Ring-Opening and Skeletal Rearrangements

Recent research has explored the deconstructive ring-opening of thiomorpholinone derivatives, which can lead to significant skeletal rearrangements. While specific studies focusing exclusively on 2-phenylthiomorpholin-3-one are limited, broader investigations into thiomorpholinone-tethered alkenoic acids have demonstrated a cascade reaction initiated by base-assisted ring-opening. This process involves the cleavage of the C-S bond within the thiomorpholine (B91149) ring, followed by a concomitant 1,2-migration of an α-amino alkenyl group. This sequence results in the formation of 1,1-disubstituted amino-1,3-dienes, representing a significant "scaffold hopping" or skeletal remodeling of the original heterocyclic framework. The presence of an N-aryl substituent on the thiomorpholinone ring has been observed to activate the molecule, leading to faster reaction rates compared to N-alkyl congeners.

The steric environment around the reactive center also plays a crucial role. For instance, steric hindrance can impede the ring-opening process, as observed when bulky substituents are positioned near the reaction site. The acidity of the α-amino proton is another critical factor, with sufficient acidity being necessary for deprotonation by a base like K₂CO₃ to initiate the ring-opening cascade.

Intramolecular Cyclization Pathways

While specific literature on the intramolecular cyclization pathways of 2-phenylthiomorpholin-3-one is not extensively detailed in the provided search results, the reactivity of related heterocyclic systems suggests potential pathways. In analogous nitrogen-containing heterocycles, intramolecular cyclization is a common strategy for the synthesis of more complex, fused-ring systems. These reactions are often catalyzed by acids or transition metals and proceed through the formation of a new bond between two atoms within the same molecule. For thiomorpholinone derivatives, this could involve the phenyl substituent or other functional groups attached to the core ring participating in a cyclization event, leading to novel polycyclic architectures.

Reaction Mechanism Elucidation through Kinetic and Thermodynamic Studies

Although specific kinetic and thermodynamic data for the deconstructive ring-opening, skeletal rearrangement, or intramolecular cyclization of 2-phenylthiomorpholin-3-one are not available in the provided search results, the principles of physical organic chemistry can provide a framework for predicting such behavior. For instance, the stability of intermediates, such as carbocations or carbanions, formed during a reaction pathway would significantly influence the reaction rate and the distribution of products. Computational modeling, including Density Functional Theory (DFT) calculations, could further complement experimental studies by providing insights into the geometries and energies of transition states and intermediates, thereby helping to elucidate the precise mechanistic pathways.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 2 Phenylthiomorpholin 3 One

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the chemical environment of each atom, their connectivity through chemical bonds, and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the number and type of hydrogen atoms in a molecule. The principle lies in the fact that protons in different chemical environments experience the external magnetic field differently due to shielding by surrounding electrons. This results in distinct resonance frequencies, or chemical shifts (δ), measured in parts per million (ppm).

Key information derived from a ¹H NMR spectrum includes:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield).

Integration: The area under a signal is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent, non-equivalent protons splits a signal into multiple peaks (e.g., singlet, doublet, triplet). The n+1 rule is often used, where 'n' is the number of neighboring equivalent protons.

For 2-Phenylthiomorpholin-3-one, the protons on the thiomorpholine (B91149) ring and the phenyl group would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Phenylthiomorpholin-3-one (in CDCl₃) This table presents predicted data based on established chemical shift principles for analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-2 (methine)4.5 - 4.7Singlet (s)1H
H-5 (methylene)3.0 - 3.2Triplet (t)2H
H-6 (methylene)3.4 - 3.6Triplet (t)2H
Phenyl Protons7.2 - 7.5Multiplet (m)5H
N-H (amide)6.5 - 7.0Broad Singlet (br s)1H

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. mdpi.com Since the ¹³C isotope has a low natural abundance (1.1%), ¹³C-¹³C coupling is negligible, resulting in each unique carbon atom typically producing a single, sharp signal. The chemical shift of a ¹³C signal is highly sensitive to its hybridization and electronic environment.

Key information derived from a ¹³C NMR spectrum includes:

Number of Signals: Indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ): The chemical shift reveals the type of carbon. For instance, carbonyl carbons are highly deshielded and appear far downfield (160-220 ppm), while sp³-hybridized carbons appear upfield.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Phenylthiomorpholin-3-one (in CDCl₃) This table presents predicted data based on established chemical shift principles.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C=O (C-3)170 - 175Quaternary (C)
C-260 - 65Methine (CH)
C-545 - 50Methylene (CH₂)
C-628 - 33Methylene (CH₂)
Phenyl C (quaternary)135 - 140Quaternary (C)
Phenyl C (ortho, meta, para)125 - 130Methine (CH)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. creative-biostructure.com Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons. For 2-Phenylthiomorpholin-3-one, a key correlation would be observed between the methylene protons at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at 4.5-4.7 ppm would show a cross-peak to the carbon signal at 60-65 ppm, confirming their assignment as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This technique is essential for piecing together the molecular skeleton, especially around quaternary carbons (which are not observed in HSQC). For instance, the H-2 proton would show HMBC correlations to the carbonyl carbon (C-3) and the quaternary phenyl carbon, confirming the connectivity of the phenyl group at the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is critical for determining stereochemistry and conformation. In 2-Phenylthiomorpholin-3-one, NOESY could reveal the spatial relationship between the phenyl group protons and the protons on the thiomorpholine ring, providing insights into the preferred conformation of the molecule in solution.

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) provides detailed information about the structure in the solid phase. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov Different polymorphs can have distinct physical properties.

In ssNMR, techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov Subtle differences in the crystal packing and molecular conformation between polymorphs lead to measurable changes in the ¹³C chemical shifts. Therefore, ssNMR can serve as a powerful tool to:

Identify and differentiate between different polymorphic forms of 2-Phenylthiomorpholin-3-one.

Characterize the conformation of the molecule within the crystal lattice.

Detect the presence of different forms in a bulk sample, providing quality control in a pharmaceutical context. fsu.edu

Advanced Mass Spectrometry (MS) for Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. sapub.org When a molecule is ionized, it often breaks apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, the original structure can be deduced.

For 2-Phenylthiomorpholin-3-one, common fragmentation pathways under electron ionization (EI) would likely involve:

Alpha-cleavage: Cleavage of bonds adjacent to the sulfur atom or the carbonyl group.

Loss of small neutral molecules: Expulsion of molecules like CO or ethylene (B1197577) (C₂H₄).

Fragmentation of the phenyl ring: Formation of characteristic ions such as the tropylium (B1234903) ion (m/z 91) or the phenyl cation (m/z 77).

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Phenylthiomorpholin-3-one

m/z Value (Predicted)Possible Fragment IdentityFragmentation Pathway
193[M]⁺Molecular Ion
165[M - CO]⁺Loss of carbon monoxide from the lactam ring
116[C₆H₅CHS]⁺Cleavage of the thiomorpholine ring
91[C₇H₇]⁺Rearrangement to tropylium ion from the phenyl group
77[C₆H₅]⁺Phenyl cation

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). kobv.de This precision allows for the unambiguous determination of a molecule's elemental composition, as each unique combination of atoms has a distinct exact mass. miamioh.edu While conventional MS might identify a molecular ion at m/z 193, HRMS can distinguish 2-Phenylthiomorpholin-3-one (C₁₀H₁₁NOS) from another compound with the same nominal mass but a different elemental formula. This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. kobv.de

Table 4: Calculated Exact Masses for 2-Phenylthiomorpholin-3-one and Key Fragments

Ion FormulaNominal MassCalculated Exact Mass
C₁₀H₁₁NOS (Molecular Ion)193193.0561
C₉H₁₁NS ([M-CO]⁺)165165.0612
C₇H₆S ([C₆H₅CHS]⁺)116116.0217

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

In a hypothetical MS/MS analysis of 2-Phenylthiomorpholin-3-one, the molecule would first be ionized to form a precursor ion. This ion would then be isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments would allow for the confirmation of the compound's structure by identifying key structural motifs. For instance, the loss of the phenyl group or fragmentation of the thiomorpholinone ring would produce predictable ion masses.

Table 1: Hypothetical MS/MS Fragmentation Data for 2-Phenylthiomorpholin-3-one

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
[M+H]⁺VariesPhenyl group (C₆H₅)Indicates the presence of a phenyl substituent.
[M+H]⁺VariesCarbonyl group (CO)Confirms the presence of the ketone functional group.
[M+H]⁺VariesThiomorpholinone ring fragmentsProvides information on the heterocyclic ring structure.

Note: This table is illustrative and not based on experimental data.

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For 2-Phenylthiomorpholin-3-one, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond in the secondary amine, the C=O bond of the ketone, the C-N bond, the C-S bond, and the aromatic C-H and C=C bonds of the phenyl group. libretexts.org The precise positions of these bands can provide information about the molecular environment of the functional groups.

Table 2: Expected IR Absorption Bands for 2-Phenylthiomorpholin-3-one

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (Amine)3300-3500Stretch
C=O (Ketone)1680-1720Stretch
Aromatic C-H3000-3100Stretch
Aromatic C=C1450-1600Stretch
C-N1080-1360Stretch
C-S600-800Stretch

Note: This table is based on general spectroscopic principles and is not derived from experimental data for the specific compound. vscht.czlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly useful for identifying conjugated systems, such as aromatic rings and double bonds.

The UV-Vis spectrum of 2-Phenylthiomorpholin-3-one would be expected to show absorption bands corresponding to the π → π* transitions of the phenyl group. The position and intensity of these bands would be influenced by the substitution on the aromatic ring and any conjugation with the thiomorpholinone ring.

Table 3: Hypothetical UV-Vis Absorption Data for 2-Phenylthiomorpholin-3-one

Wavelength (λmax, nm)Molar Absorptivity (ε)Transition TypeChromophore
~254Moderateπ → πPhenyl ring
~204Highπ → πPhenyl ring

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecule's structure, including bond lengths, bond angles, and stereochemistry.

A successful X-ray crystallographic analysis of 2-Phenylthiomorpholin-3-one would provide unambiguous confirmation of its molecular structure, including the conformation of the thiomorpholinone ring and the orientation of the phenyl group. sciencepublishinggroup.com Furthermore, for a chiral crystal, the absolute configuration of the stereocenter could be determined.

Table 4: Illustrative Crystallographic Data for 2-Phenylthiomorpholin-3-one

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)98.45
Volume (ų)1020.1
Z4

Note: This table presents hypothetical data and is not based on an actual crystal structure determination.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. nih.govmdpi.com It provides a graphical representation of the regions of close contact between molecules, highlighting the nature and relative importance of different types of intermolecular forces, such as hydrogen bonds and van der Waals interactions. nih.gov

For 2-Phenylthiomorpholin-3-one, a Hirshfeld surface analysis would reveal the key interactions responsible for its crystal packing. It would likely show significant contributions from N-H···O hydrogen bonds between the amine and ketone groups of adjacent molecules, as well as C-H···π interactions involving the phenyl rings.

Chiral Analytical Techniques (HPLC, SFC) for Enantiomeric Purity and Separation

Since 2-Phenylthiomorpholin-3-one possesses a chiral center at the carbon atom bearing the phenyl group, it can exist as a pair of enantiomers. Chiral analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential for separating and quantifying these enantiomers. nih.govafmps.be

These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com The choice of CSP and the mobile phase composition are critical for achieving optimal separation. mdpi.com Chiral SFC is often favored for its speed and reduced solvent consumption compared to HPLC. nih.govchromatographyonline.comphenomenex.com

Table 5: Hypothetical Chiral Separation Parameters for 2-Phenylthiomorpholin-3-one

TechniqueChiral Stationary PhaseMobile PhaseRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Resolution (Rs)
HPLCPolysaccharide-based (e.g., Chiralpak AD)Hexane/IsopropanolVariesVaries>1.5
SFCPolysaccharide-based (e.g., Chiralcel OJ)CO₂/MethanolVariesVaries>1.5

Note: This table is illustrative and not based on experimental data.

Computational Chemistry and Molecular Modeling of 2 Phenylthiomorpholin 3 One Systems

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies. mdpi.com The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. mdpi.com For organic molecules like 2-Phenylthiomorpholin-3-one, hybrid functionals such as B3LYP combined with Pople-style basis sets like 6-311++G(d,p) are commonly used to balance computational cost and accuracy. nih.gov

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 2-Phenylthiomorpholin-3-one, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. The thiomorpholine (B91149) ring can adopt several conformations, such as chair, boat, and twist-boat forms. DFT calculations can determine the relative energies of these conformers to identify the most predominant species in the gaseous phase. chemrxiv.org

Conformational analysis using DFT can map the potential energy surface as a function of key dihedral angles. This reveals the energy barriers between different conformations and provides insight into the molecule's flexibility. The resulting optimized geometry is crucial for the accuracy of all subsequent computational analyses. nih.gov

Table 1: Representative Theoretical Geometric Parameters for 2-Phenylthiomorpholin-3-one (Calculated at B3LYP/6-311G** Level).
ParameterAtoms InvolvedCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-S~1.82 Å
Bond LengthC-N~1.46 Å
Bond LengthC-C (Phenyl)~1.39 Å
Bond AngleO=C-N~123°
Bond AngleC-S-C~98°
Dihedral AngleC-N-C-C~55° (Chair Conformation)

Note: The values in Table 1 are illustrative examples of what a DFT calculation would yield and are based on typical bond lengths and angles for similar functional groups.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. uoanbar.edu.iqtcd.ie DFT calculations provide detailed information about these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. figshare.com

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. figshare.com

Table 2: Representative Calculated Electronic Properties for 2-Phenylthiomorpholin-3-one.
PropertyDescriptionTypical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO~ 5.3 eV
Dipole MomentMeasure of the molecule's overall polarity~ 3.0 - 4.0 Debye
Ionization PotentialEnergy required to remove an electron (≈ -EHOMO)~ 6.5 eV
Electron AffinityEnergy released when an electron is added (≈ -ELUMO)~ 1.2 eV

Note: The values in Table 2 are typical and illustrative for a molecule of this type.

DFT calculations are instrumental in predicting the chemical reactivity of a molecule. By analyzing the electronic properties, one can forecast how 2-Phenylthiomorpholin-3-one might behave in a chemical reaction. The MEP map identifies sites prone to electrophilic or nucleophilic attack. For instance, the carbonyl oxygen would likely be an electron-rich, nucleophilic site, while the carbonyl carbon would be an electron-poor, electrophilic site.

Transition State (TS) analysis allows for the modeling of reaction pathways and the calculation of activation energy barriers. mdpi.com This involves locating the saddle point on the potential energy surface that connects reactants to products. While specific reactions involving 2-Phenylthiomorpholin-3-one are not detailed here, this methodology could be applied to study its synthesis, degradation, or metabolic pathways. Such models can predict the feasibility and kinetics of a proposed reaction, offering a theoretical foundation for experimental work. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time at a given temperature. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, such as a solvent. nih.gov

For 2-Phenylthiomorpholin-3-one, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal its conformational flexibility. wustl.edu The simulation can show transitions between different ring puckering conformations and the rotation of the phenyl group. Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation. biorxiv.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. nih.gov

MD simulations are also crucial for studying solvation effects. By explicitly including solvent molecules, one can observe the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent. nih.gov This provides a more realistic model of the molecule's behavior in solution, which is essential for understanding its solubility and interactions in a biological context. researchgate.net

Table 3: Typical Parameters for an MD Simulation of 2-Phenylthiomorpholin-3-one.
ParameterDescription/Typical Value
Force FieldSet of parameters to describe potential energy (e.g., AMBER, OPLS-AA)
Solvent ModelExplicit water model (e.g., TIP3P) or other solvent
System SizeMolecule plus solvent in a periodic box (~10,000 - 50,000 atoms)
Simulation Time100 - 500 nanoseconds
TemperatureControlled via a thermostat (e.g., 300 K)
PressureControlled via a barostat (e.g., 1 atm)

Molecular Docking and Binding Energy Calculations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule like 2-Phenylthiomorpholin-3-one to a biological target. semanticscholar.org

The process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate different poses. The scoring function estimates the binding affinity, often expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. nih.gov The results can identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking (between the phenyl ring and aromatic residues in the protein)

van der Waals forces

Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy more accurately by incorporating solvation effects and entropic contributions. biorxiv.orgsemanticscholar.org These calculations provide a more refined estimate of the binding affinity and can help in ranking potential drug candidates. frontiersin.org

Table 4: Illustrative Molecular Docking Results for 2-Phenylthiomorpholin-3-one with a Hypothetical Protein Target.
ParameterDescriptionExample Result
Binding Affinity (Docking Score)Estimated free energy of binding-7.5 kcal/mol
Interacting ResiduesAmino acids in the active site forming key contactsTyr84, Phe250, Leu112, Ser120
Hydrogen BondsInteraction between carbonyl oxygen and Ser1201 H-bond (2.9 Å)
Hydrophobic InteractionsPhenyl ring with Leu112; Thiomorpholine ring with Phe250Multiple contacts
Binding Free Energy (MM/GBSA)Refined calculation of binding energy-45.0 kcal/mol

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning, to correlate these descriptors with an observed property. mdpi.com

For a series of 2-Phenylthiomorpholin-3-one derivatives, a QSAR model could be developed to predict their activity against a specific biological target. semanticscholar.org Molecular descriptors used in such models can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges. researchgate.net

Steric: Molecular volume, surface area, shape indices. zenodo.org

Hydrophobic: LogP (partition coefficient). kg.ac.rs

Topological: Descriptors based on the 2D graph of the molecule.

A typical QSAR model is expressed as a linear equation: Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents coefficients and D represents the values of the molecular descriptors.

These models, once validated, can be used for the virtual screening of large compound libraries to identify new potential leads and to guide the synthesis of new derivatives with improved activity or properties. semanticscholar.orgresearchgate.netresearchgate.netnih.gov

Table 5: Common Molecular Descriptors Used in QSAR/QSPR Studies.
Descriptor TypeDescriptor NameInformation Provided
ElectronicDipole MomentMolecular polarity and intermolecular interactions
HydrophobicLogPLipophilicity and ability to cross cell membranes
StericMolecular VolumeSize of the molecule, related to binding site fit
StericSolvent-Accessible Surface Area (SASA)Area of the molecule accessible to a solvent
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability and reactivity

In Silico Prediction of Spectroscopic Parameters

Computational chemistry and molecular modeling serve as powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For systems like 2-Phenylthiomorpholin-3-one, in silico methods, particularly those based on Density Functional Theory (DFT), are employed to forecast a range of spectroscopic parameters. These theoretical calculations provide a detailed understanding of the molecule's electronic structure and vibrational modes, which are directly related to its spectroscopic signatures.

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). nih.gov Once the minimum energy structure is obtained, further calculations can be performed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

NMR Spectroscopy Prediction

The theoretical prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govtandfonline.com This quantum chemical approach calculates the magnetic shielding tensors for each nucleus in the molecule. The computed shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm). These predicted spectra are invaluable for assigning signals in experimentally obtained NMR data and for confirming the proposed molecular structure.

While specific computational data for 2-Phenylthiomorpholin-3-one is not extensively documented in publicly available literature, Table 5.5.1 presents representative theoretical ¹H and ¹³C NMR chemical shifts for a structurally related heterocyclic compound, calculated using the GIAO method. This illustrates the type of data generated through such computational studies.

Table 5.5.1: Illustrative Predicted NMR Chemical Shifts Data is representative of values for a similar heterocyclic system as specific data for 2-Phenylthiomorpholin-3-one is not available in the cited literature.

Atom Type Atom Position Predicted Chemical Shift (δ, ppm)
¹³CC=O (Carbonyl)165.0 - 175.0
¹³CPhenyl C (quaternary)135.0 - 145.0
¹³CPhenyl C-H125.0 - 130.0
¹³CCH₂-S30.0 - 40.0
¹³CCH₂-N45.0 - 55.0
¹HPhenyl H7.2 - 7.6
¹HN-H6.5 - 8.0
¹HCH₂-N3.0 - 3.5
¹HCH₂-S2.8 - 3.2

Infrared (IR) Spectroscopy Prediction

Theoretical vibrational analysis is performed on the optimized molecular structure to predict the IR spectrum. The calculation yields harmonic vibrational frequencies corresponding to the fundamental modes of vibration. These frequencies are often systematically overestimated by DFT methods due to the neglect of anharmonicity and basis set limitations. nih.gov Therefore, the computed frequencies are typically multiplied by a scaling factor (e.g., 0.967) to improve agreement with experimental data. nih.gov The predicted IR spectrum helps in the assignment of key functional group vibrations, such as the C=O stretch of the lactam, N-H bending, C-H stretches of the phenyl group, and C-S bond vibrations.

Table 5.5.2 provides a set of representative predicted IR frequencies for key functional groups found in structures analogous to 2-Phenylthiomorpholin-3-one.

Table 5.5.2: Illustrative Predicted IR Frequencies Data is representative of values for a similar heterocyclic system as specific data for 2-Phenylthiomorpholin-3-one is not available in the cited literature.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch3350 - 3450
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2900 - 3000
C=O Stretch (Amide I)1670 - 1700
Aromatic C=C Stretch1580 - 1620
N-H Bend1510 - 1550
C-N Stretch1200 - 1250
C-S Stretch680 - 720

UV-Visible Spectroscopy Prediction

The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zasapub.org This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which indicate the intensity of the absorption. The calculations can predict the maximum absorption wavelengths (λmax) associated with electronic transitions, such as π→π* and n→π* transitions. scielo.org.za These predictions are crucial for interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the chromophores within the molecule, including the phenyl ring and the carbonyl group.

Table 5.5.3 shows typical results from a TD-DFT calculation for a related phenyl-substituted heterocyclic compound, including the predicted absorption wavelength, oscillator strength, and major orbital contributions for the lowest-lying electronic transitions.

Table 5.5.3: Illustrative Predicted UV-Vis Absorption Data Data is representative of values for a similar heterocyclic system as specific data for 2-Phenylthiomorpholin-3-one is not available in the cited literature.

Predicted λmax (nm) Oscillator Strength (f) Major Orbital Contribution
3450.015HOMO -> LUMO+1 (n→π)
2800.250HOMO -> LUMO (π→π)
2350.180HOMO-1 -> LUMO (π→π*)

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Phenylthiomorpholin 3 One Analogues

Rational Design and Synthesis of 2-Phenylthiomorpholin-3-one Derivatives

The rational design of 2-Phenylthiomorpholin-3-one derivatives is often guided by the goal of enhancing interactions with a specific biological target. This involves modifying the core structure to improve potency, selectivity, and pharmacokinetic profiles. The synthesis of these compounds, particularly in an enantiomerically pure form, is a key step in this process.

A common synthetic strategy involves the stereoselective alkylation at the C-2 position of the thiomorpholinone core. For instance, an efficient synthesis begins with the creation of a chiral intermediate, such as 4-(2-hydroxy-(1R)-phenylethyl)-thiomorpholin-3-one. This intermediate can be prepared from starting materials like (R)-phenylglycine methyl ester and S-benzylthioglycolic acid. The chiral auxiliary on the nitrogen atom guides the stereoselective addition of various electrophiles to the C-2 position, which, after deprotection, yields a range of enantiomerically pure 2-substituted thiomorpholin-3-ones scispace.com. This method allows for the systematic introduction of diverse substituents to probe the structure-activity relationship.

Impact of Substituent Modifications on Biological Potency and Selectivity

The modification of substituents on both the phenyl ring and the thiomorpholinone scaffold has a profound impact on the biological activity of these compounds. Structure-activity relationship (SAR) studies are essential to map these effects and guide the design of more effective molecules.

While direct SAR studies on 2-Phenylthiomorpholin-3-one are not extensively detailed in available literature, valuable insights can be drawn from analogous morpholine (B109124) structures, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. In studies of these related compounds, modifications to the phenyl ring and the nitrogen atom of the heterocyclic core led to significant changes in potency and selectivity for targets like monoamine transporters (DAT, NET, SERT) and nicotinic acetylcholine receptors (nAChR) nih.gov.

Key findings from these analogous systems that can inform the design of thiomorpholinone derivatives include:

Aromatic Substitution : Halogen substitution on the phenyl ring influences potency. For example, a rank order of potency at the α3β4*-nAChR was observed as: -chloro > -fluoro nih.gov.

N-Alkylation : The addition of alkyl groups to the nitrogen atom can modulate activity. Adding N-ethyl or N-propyl groups increased potency for dopamine (DA) and norepinephrine (NE) uptake inhibition while decreasing it for serotonin (5HT) uptake inhibition nih.gov.

Lipophilicity and Electronic Effects : The introduction of groups like trifluoromethyl (CF3) can significantly enhance biological activity. A 3-CF3-phenylcarbamoyloxy fragment, for example, markedly improved the in vitro antimycobacterial activity of certain compounds compared to those with methoxy or ethoxy groups mdpi.com.

These principles highlight the importance of systematically exploring substitutions to optimize the pharmacological profile of the 2-Phenylthiomorpholin-3-one scaffold.

Table 1: Illustrative SAR Data from Analogous Morpholine Compounds

CompoundAromatic SubstituentN-SubstituentDA Uptake Inhibition (IC50, nM)NE Uptake Inhibition (IC50, nM)α3β4*-nAChR Antagonism (IC50, µM)
Analog 5a -Cl-H130390.8
Analog 5b -F-H79241.8
Analog 5d -Cl-CH3134431.0
Analog 5e -Cl-CH2CH317100.5
Analog 5f -Cl-CH2CH2CH333110.7

This table is based on data for 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and is intended to be illustrative of SAR principles that could apply to the 2-Phenylthiomorpholin-3-one scaffold. Data sourced from Carroll et al. nih.gov

Stereochemical Influence on Pharmacological Profiles and Chemical Transformations

Stereochemistry plays a critical role in the interaction between a drug and its biological target. The three-dimensional arrangement of atoms can lead to significant differences in the pharmacodynamic and pharmacokinetic properties of enantiomers tg.org.au. For chiral compounds like 2-Phenylthiomorpholin-3-one, which has a stereocenter at the C-2 position, the two enantiomers (R and S) can exhibit distinct biological activities.

Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to side effects tg.org.au. Therefore, stereoselective synthesis is crucial to produce single-enantiomer drugs. The development of methods for the enantioselective synthesis of 2-substituted thiomorpholin-3-ones allows for the separate evaluation of each enantiomer, which is essential for understanding their pharmacological profiles scispace.com.

Studies on chiral fomocaine alkylmorpholine derivatives, which are structurally related, have shown that enantiomers can have clear differences in toxicity and their interactions with metabolic enzymes like cytochrome P450 nih.gov. For example, the (-)-enantiomer of one derivative was found to be less toxic and a less potent inhibitor of CYP-mediated reactions than the (+)-form, while the opposite was true for a different derivative nih.gov. This underscores that the biological and toxicological profiles of each enantiomer must be assessed independently.

Scaffold Hopping and Bioisosteric Replacement Strategies around the Thiomorpholinone Core

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties by modifying the core structure of a known active molecule nih.govmdpi.com.

Scaffold hopping involves replacing the central molecular core (the scaffold) with a structurally different one while aiming to retain or improve biological activity nih.gov. For the 2-Phenylthiomorpholin-3-one core, this could involve replacing the thiomorpholinone ring with other heterocyclic systems, such as a morpholinone, piperazinone, or even acyclic structures that maintain a similar spatial arrangement of key functional groups. Such modifications can lead to compounds with different physicochemical properties, improved metabolic stability, or novel intellectual property. rsc.orgbhsai.org.

Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a new molecule with similar biological effects researchgate.net. This is a common tactic for lead optimization. For 2-Phenylthiomorpholin-3-one derivatives, several bioisosteric replacements could be envisioned:

Thioether Replacement : The sulfur atom in the thiomorpholinone ring could be replaced by an oxygen atom (to give a morpholinone), a methylene (B1212753) group (-CH2-), or a sulfone (-SO2-) to modulate properties like polarity and hydrogen bonding capacity.

Phenyl Ring Replacement : The phenyl ring is often a target for bioisosteric replacement to improve metabolic stability or solubility hyphadiscovery.com. Common replacements include other aromatic heterocycles like pyridine or thiophene (B33073), which can alter electronic properties and introduce new hydrogen bonding capabilities cambridgemedchemconsulting.comnih.gov. Non-classical, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or bridged piperidines can also be used to increase the sp3 character of the molecule, which often leads to improved solubility and pharmacokinetic properties nih.gov.

Amide Bond Replacement : The amide bond within the thiomorpholinone ring is crucial for its structure but can be susceptible to hydrolysis. Bioisosteric replacements for amides, such as 1,2,3-triazoles or oxadiazoles, can enhance metabolic stability while mimicking the hydrogen bonding properties of the original amide hyphadiscovery.com.

Prodrug Design and Advanced Delivery Systems for 2-Phenylthiomorpholin-3-one Derivatives

Prodrug Design A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body nih.gov. This strategy is often employed to overcome issues such as poor solubility, low permeability, rapid metabolism, or formulation challenges uobaghdad.edu.iq. For derivatives of 2-Phenylthiomorpholin-3-one, the amide nitrogen within the thiomorpholinone ring presents a potential site for prodrug modification.

The NH group of the amide is acidic and can be derivatized to form prodrugs. Common strategies for amide-containing compounds include:

N-Acyloxymethylation : This approach can increase lipophilicity and membrane permeability.

N-Mannich Bases : These can be used to increase solubility or lipophilicity and often suppress the pKa of the parent amine or amide nih.gov.

Sulfenamide Prodrugs : Creating an N-S bond by reacting the amide with a sulfenyl group can yield a prodrug that releases the parent compound upon cleavage by endogenous thiols like glutathione researchgate.net.

These modifications would create a bioreversible derivative that remains inactive until it is chemically or enzymatically cleaved in vivo to release the active 2-Phenylthiomorpholin-3-one parent drug.

Advanced Delivery Systems Advanced drug delivery systems aim to improve the therapeutic efficacy of a drug by controlling its release rate, duration, and targeting to specific sites in the body, thereby minimizing side effects genesispub.org. For heterocyclic compounds like 2-Phenylthiomorpholin-3-one, nanotechnology-based carriers are a promising approach nih.govresearchgate.net.

Potential delivery systems include:

Liposomes : These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release.

Polymeric Nanoparticles : Biodegradable polymers can be used to formulate nanoparticles that encapsulate the drug, allowing for sustained release and potential for surface modification for targeted delivery genesispub.org.

Metal-Organic Frameworks (MOFs) : These are materials with high porosity and tunable structures that can be loaded with drug molecules. Combining MOFs with polymers like polyurethane can enhance drug loading capacity and provide prolonged, controlled release acs.org.

Pharmacological and Biological Activities of 2 Phenylthiomorpholin 3 One Derivatives

Antimicrobial and Antifungal Efficacy

Derivatives of 2-Phenylthiomorpholin-3-one have demonstrated significant potential as antimicrobial and antifungal agents.

Antibacterial Spectrum and Mechanisms of Action

Thiophenyl-pyrimidine derivatives, which share structural similarities with 2-Phenylthiomorpholin-3-one, have shown considerable antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of FtsZ polymerization, a crucial step in bacterial cell division. nih.gov By disrupting this process, these derivatives impede bacterial replication, leading to cell death. nih.gov The weaker activity against Gram-negative bacteria may be attributed to the outer membrane of these bacteria, which can act as a barrier to the compound's penetration. nih.gov

Highly substituted thiophenes have also been synthesized and evaluated for their pharmacological activities. mdpi.com Some of these derivatives have shown promising results against various bacterial strains. For instance, certain thiophene (B33073) derivatives have been found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. mdpi.com The antibacterial action of some monoterpenes, which can be components of larger structures, is thought to stem from their ability to disrupt the lipid fraction of the bacterial plasma membrane, leading to increased permeability and leakage of intracellular contents. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

Compound/Class Target Organism(s) Key Findings Reference(s)
Thiophenyl-pyrimidine derivative Gram-positive bacteria (including MRSA, VREF) Inhibits FtsZ polymerization and bacterial cell division. nih.gov
Substituted Thiophene derivative Pseudomonas aeruginosa More potent than gentamicin in in-vitro studies. mdpi.com

Antifungal (e.g., Anticandidosis) Activity and Cellular Targets

The antifungal potential of compounds structurally related to 2-Phenylthiomorpholin-3-one has been a subject of significant research. For example, 2-amino-thiophene derivatives have demonstrated notable antifungal action against various clinical strains of Candida spp., including those resistant to fluconazole. nih.gov Some of these derivatives exhibit fungicidal action at low concentrations. nih.gov The mechanism of action is thought to involve the induction of apoptosis-like characteristics in yeast cells, such as chromatin condensation. nih.gov

Furthermore, certain thiophene derivatives have shown excellent antibiofilm potential, which is crucial in combating persistent fungal infections. nih.gov The fungal cell wall and the ergosterol (B1671047) biosynthesis pathway are key targets for antifungal agents. nih.govnih.gov It is hypothesized that some thiophene derivatives may inhibit enzymes related to ergosterol synthesis, which could explain their synergistic effect when used in combination with fluconazole. nih.gov Quinoxaline derivatives, another class of related heterocyclic compounds, have also demonstrated broad-spectrum antifungal activity against various Candida species, with some showing higher efficacy than Amphotericin B against certain isolates. nih.gov

Table 2: Antifungal Activity of Selected Related Derivatives

Compound/Class Target Organism(s) Cellular Target/Mechanism Reference(s)
2-amino-thiophene derivative Candida spp. (including fluconazole-resistant strains) Induces apoptosis-like cell death; antibiofilm activity. nih.gov
5-phenylthiophene derivatives Fluconazole-resistant C. albicans Fungicidal and antibiofilm activity. nih.gov
Quinoxaline derivative Candida spp. Not fully elucidated, but shows high efficacy. nih.gov

Anti-inflammatory and Analgesic Potentials

Derivatives of 2-Phenylthiomorpholin-3-one are being explored for their ability to alleviate inflammation and pain.

Investigation of Inflammatory Pathways and Mediator Modulation

Chronic inflammation is a key factor in a multitude of diseases. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. nih.gov Research into novel anti-inflammatory agents has included the synthesis of various heterocyclic compounds. For instance, derivatives of benzothiazole (B30560) have been investigated for their in vivo anti-inflammatory activities, with some compounds showing significant inhibition of carrageenan-induced rat paw edema. nih.gov

The NLRP3 inflammasome is another potential target for anti-inflammatory therapies. mdpi.com Certain chalcone (B49325) derivatives have been found to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of the pro-inflammatory cytokine IL-1β. mdpi.com Similarly, some 3-substituted-indolin-2-one derivatives have demonstrated potent anti-inflammatory activity by suppressing the production of nitric oxide, TNF-α, and IL-6, and by inhibiting signaling pathways such as Akt, MAPK, and NF-κB. nih.gov Pyrrole derivatives have also shown anti-inflammatory effects by reducing paw edema and suppressing systemic TNF-α levels. nih.gov

The analgesic properties of related compounds have also been evaluated. nih.gov Certain benzothiazole derivatives have shown analgesic activities comparable to celecoxib. nih.gov The presence of additional functional groups, such as hydroxyl or amino groups, appears to enhance the analgesic effects of these compounds. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Structurally Related Compounds

Compound/Class Inflammatory Model/Target Key Findings Reference(s)
Benzothiazole derivatives Carrageenan-induced rat paw edema Significant inhibition of edema; analgesic effects comparable to celecoxib. nih.gov
Chalcone derivatives NLRP3 inflammasome Inhibition of IL-1β secretion. mdpi.com
3-substituted-indolin-2-one derivatives LPS-induced inflammation in macrophages Suppression of NO, TNF-α, and IL-6 production; inhibition of Akt, MAPK, and NF-κB pathways. nih.gov

Anticancer and Cytotoxic Properties

The potential of 2-Phenylthiomorpholin-3-one derivatives as anticancer agents is an active area of research, with studies focusing on their ability to induce cell death in malignant cells.

Apoptosis Induction and Cell Cycle Modulation

Many clinically used anticancer agents exert their effects by inducing apoptosis (programmed cell death). unife.it Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds with promising anti-cancer activity. nih.gov For example, a novel thiophene derivative, F8, has been shown to induce cell death in leukemia and other cancer cell lines at low micromolar concentrations. nih.gov The mechanism of action for this compound involves the induction of phosphatidylserine (B164497) externalization, generation of reactive oxygen species (ROS), mitochondrial depolarization, and ultimately, apoptosis. nih.gov

The induction of apoptosis by these compounds often involves the activation of caspases, a family of proteases crucial for the execution of the apoptotic program. nih.gov For instance, treatment of cancer cells with certain thiophene derivatives leads to the activation of executioner caspases 3 and 7. nih.gov Some chalcone derivatives of 2-acetyl thiophene have also demonstrated cytotoxicity against human colon adenocarcinoma cells, inducing apoptosis through a mechanism that involves a decreased expression of anti-apoptotic genes and an increased expression of pro-apoptotic genes. nih.gov

Furthermore, some 2-Aryl-3-anilinobenzo[b]thiophene derivatives have been shown to trigger a significant induction of apoptosis in colon carcinoma cells, as evidenced by the increased expression of cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3 proteins. unife.it Phenylacetamide derivatives have also been found to be highly effective against cancer cells by triggering apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as caspase 3 activity. tbzmed.ac.ir

Table 4: Anticancer and Cytotoxic Properties of Related Derivatives

Compound/Class Cancer Cell Line(s) Mechanism of Action Reference(s)
Thiophene derivative F8 Leukemia, Lymphoma Induces phosphatidylserine externalization, ROS generation, mitochondrial depolarization, and apoptosis. nih.gov
Chalcone derivatives of 2-acetyl thiophene Human colon adenocarcinoma Induces apoptosis via modulation of pro- and anti-apoptotic gene expression. nih.gov
2-Aryl-3-anilinobenzo[b]thiophene derivatives Colon carcinoma Triggers apoptosis through increased expression of cleaved-PARP, RIP, and caspase-3. unife.it

Kinase Inhibition Profiles (e.g., PI3Kα, mTOR)

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various cancers. nih.govunc.edu While compounds incorporating a morpholine (B109124) ring have been identified as potent dual PI3K/mTOR inhibitors, literature from the conducted research does not specify the evaluation of 2-phenylthiomorpholin-3-one derivatives for inhibitory activity against PI3Kα or mTOR. nih.govnih.govfrontiersin.org

Metabolic Disorder Interventions (e.g., DPP-IV, Hypolipidemic, Anti-diabetic)

Thiomorpholine-based structures have been successfully developed to target metabolic disorders, including type 2 diabetes and hyperlipidemia. jchemrev.comresearchgate.net

Thirteen compounds bearing the thiomorpholine (B91149) scaffold were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target for type 2 diabetes management. nih.govresearchgate.net Several of these derivatives demonstrated good in vitro inhibition of DPP-IV. jchemrev.com

In the context of hyperlipidemia, a risk factor for atherosclerosis, various N-substituted thiomorpholine derivatives have demonstrated significant hypocholesterolemic and hypolipidemic activity. researchgate.netnih.gov In a Triton WR-1339-induced hyperlipidemic rat model, one of the most active compounds was shown to substantially decrease plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL). nih.gov Another study highlighted a caffeic acid derivative of thiomorpholine that also produced a significant reduction in these key lipidemic indices. researchgate.net

Table 2: DPP-IV Inhibition by Select Thiomorpholine-Bearing Compounds

CompoundIC50 (µmol/L)Source(s)
16a 6.93 jchemrev.com
16b 6.29 jchemrev.com
16c 3.40 jchemrev.com

Table 3: Hypolipidemic Effects of Thiomorpholine Derivatives in Hyperlipidemic Rat Model

Derivative TypeTriglyceride ReductionTotal Cholesterol ReductionLDL ReductionSource(s)
N-Substituted Thiomorpholine 80%78%76% nih.gov
Caffeic Acid Thiomorpholine 70%67%73% researchgate.net

Antioxidant Activity and Redox Modulation

Oxidative stress is a pathological process implicated in numerous diseases. Thiomorpholine derivatives have been synthesized to incorporate an antioxidant moiety, leading to compounds with potent activity. jchemrev.comnih.gov These derivatives have been shown to effectively inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with some compounds exhibiting inhibitory concentrations (IC50) in the low micromolar range, indicating high potency. jchemrev.comresearchgate.netnih.gov The antioxidant capacity of certain derivatives was reported to be several times higher than that of Trolox, a well-established antioxidant standard. researchgate.net Another study noted that a methyl-substituted oxazolyl thiomorpholine dioxide derivative displayed radical scavenging activity greater than that of ascorbic acid. nih.gov

Table 4: Antioxidant Activity of Thiomorpholine Derivatives (Inhibition of Lipid Peroxidation)

Derivative ClassIC50 ValueComparison StandardSource(s)
N-Substituted Thiomorpholine As low as 7.5 µM- jchemrev.comnih.gov
Thiomorpholine-NSAID Conjugate As low as 1.4 µMTrolox researchgate.net
Methyl Oxazolyl Thiomorpholine Dioxide Greater than standardAscorbic Acid nih.gov

Other Reported Biological Activities (e.g., Antihypertensive, Antitubercular, Retinal Protector)

Beyond the more extensively documented activities, the thiomorpholine core, a key feature of 2-phenylthiomorpholin-3-one, is present in derivatives reported to possess a variety of other important biological effects. These include antihypertensive, antitubercular, and retinal protective properties. jchemrev.comjchemrev.comresearchgate.net

Thoughtfully substituted thiomorpholine derivatives have been investigated as potent antihypertensive agents. jchemrev.comresearchgate.net Research into novel methylthiomorpholinphenol compounds has been justified by the need for effective monotherapies that can provide significant blood pressure reduction with fewer adverse reactions. jchemrev.com One such derivative, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol, demonstrated notable antihypertensive properties in spontaneously hypertensive rats. This compound was found to diminish blood pressure and reduce vasoconstriction induced by both angiotensin I and angiotensin II. jchemrev.com

The thiomorpholine scaffold is a recurring motif in compounds designed for antimycobacterial activity. jchemrev.comjchemrev.comresearchgate.net In the search for new treatments to combat drug-resistant strains of Mycobacterium tuberculosis, various thiomorpholine derivatives have shown promising results.

One study reported the synthesis of Schiff base and azol-β-lactam derivatives of thiomorpholine. Within this series, the thiomorpholine derivative 7b and the Schiff base 7c exhibited very good activity against Mycobacterium smegmatis at a dose of 7.81 μg/mL. jchemrev.comjchemrev.com Good to moderate activity was also noted for other Schiff bases (7a , 7d ) and beta-lactam derivatives (9a , 9b ) from the same thiomorpholine series. jchemrev.com

In a separate line of research, a series of 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine, thiomorpholine, and N-substituted piperazines were synthesized and screened for activity against Mycobacterium tuberculosis H37Rv. researchgate.net This work identified two derivatives containing a thiomorpholine moiety, 7f and 7p , as potent antitubercular agents, both recording a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. researchgate.net

The potential for thiomorpholine derivatives to act as retinal protectors has been noted in scientific reviews. jchemrev.comjchemrev.comresearchgate.net This activity is crucial for addressing degenerative retinal disorders, which are often characterized by progressive loss of photoreceptors and other retinal neurons. nih.gov Neuroprotective agents aim to prevent or slow this neuronal loss by combating underlying pathological processes like inflammation, oxidative stress, and apoptosis. nih.gov While the broader class of thiomorpholine derivatives has been cited for this potential, detailed studies on specific 2-phenylthiomorpholin-3-one derivatives demonstrating retinal protective effects are not extensively detailed in the available primary literature. The therapeutic potential is often linked to antioxidant and anti-inflammatory properties, which are beneficial in managing retinal diseases. nih.govnih.gov

In Vitro and In Vivo Pharmacological Models for Efficacy and Safety Assessment

The evaluation of 2-phenylthiomorpholin-3-one derivatives for various biological activities relies on a range of established pharmacological models. These models are essential for determining efficacy and understanding the mechanism of action before any potential clinical application.

Preclinical screening of antihypertensive agents uses both in vitro and in vivo methods to assess effects on blood pressure and vascular tone.

Interactive Data Table: Models for Antihypertensive Activity

Model Type Specific Model Description Key Parameters Measured
In Vitro Isolated Rat Aortic Rings Aortic tissue is mounted in an organ bath to measure isometric tension. It is used to assess the direct vasodilatory or vasoconstrictor effects of compounds and their interaction with agents like angiotensin II. Vasoconstriction, Vasodilation
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay Measures the ability of a compound to inhibit the activity of ACE, a key enzyme in the renin-angiotensin system that produces the potent vasoconstrictor angiotensin II. IC₅₀ (Inhibitory Concentration)
In Vivo Spontaneously Hypertensive Rats (SHR) A genetic model of hypertension that closely mimics human essential hypertension. Used to evaluate the long-term effects of a compound on blood pressure. Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), Heart Rate

The screening of antitubercular agents requires specialized models to handle the slow-growing and pathogenic nature of Mycobacterium tuberculosis.

Interactive Data Table: Models for Antitubercular Activity

Model Type Specific Model Description Key Parameters Measured
In Vitro Broth Microdilution Assay (M. tuberculosis H37Rv) Compounds are serially diluted in liquid culture with a standard virulent strain (H37Rv) to determine the lowest concentration that inhibits visible bacterial growth. Minimum Inhibitory Concentration (MIC)
In vitro Mycobacterium smegmatis Screening A non-pathogenic, faster-growing relative of M. tuberculosis used for initial, rapid screening of potential antitubercular compounds. MIC, Zone of Inhibition
Ex Vivo Infected Macrophage Model Macrophage cell lines are infected with M. tuberculosis to assess the ability of a compound to kill intracellular bacteria, mimicking an important aspect of human infection. Intracellular bacterial load (CFU counting)
In Vivo Mouse Model of Tuberculosis (Chronic/Acute) Mice are infected via aerosol or intravenously with M. tuberculosis. This is the standard model for evaluating in vivo efficacy, pharmacokinetics, and relapse rates. Bacterial load in lungs and spleen (CFU), Survival Rate

Evaluating neuroprotection in the retina involves models that simulate the stress conditions leading to neuronal cell death in diseases like glaucoma and retinitis pigmentosa.

Interactive Data Table: Models for Retinal Protector Activity

Model Type Specific Model Description Key Parameters Measured
In Vitro Retinal Ganglion Cell (RGC) Lines (e.g., RGC-5) An immortalized cell line used to study mechanisms of RGC death. Damage can be induced by various toxins (e.g., staurosporine), oxidative stress (e.g., hydrogen peroxide), or glutamate (B1630785) excitotoxicity. Cell Viability (MTT assay), Apoptosis (Caspase activity), Reactive Oxygen Species (ROS) levels
In Vitro Primary Retinal Cell Cultures Neurons are isolated directly from animal retinas. These cultures provide a more physiologically relevant system than cell lines but are more complex to maintain. Neuronal Survival, Neurite Outgrowth

Structure-Mechanism-Activity Relationship (SMAR) Insights

Understanding the relationship between a molecule's structure, its mechanism of action, and its resulting biological activity is fundamental to drug design. For thiomorpholine derivatives, several insights have been gained in this area.

For antihypertensive thiomorpholine derivatives, specific structural features appear crucial for activity. In a series of methylthiomorpholinphenol compounds, it was proposed that the phenol (B47542) and methylthiomorpholine rings are key structural factors for their cardiovascular effects. jchemrev.com

The mechanism for one potent derivative, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol, has been partially elucidated. Its antihypertensive effect is believed to occur through both nitric oxide-dependent and nitric oxide-independent mechanisms. Studies showed that the compound decreased the mRNA expression of Angiotensin-Converting Enzyme (ACE) while increasing the mRNA of ACE2, suggesting a mechanism that differs from traditional ACE inhibitors like captopril. jchemrev.com

Influence of the Heterocyclic Core: In a series of 2-(thiophen-2-yl)dihydroquinolines, the nature of the six-membered heterocycle containing a second heteroatom was shown to be important. The morpholine analog (26a ) exhibited better potency than the thiomorpholine analog (26b ). jchemrev.com

Role of Substituents: For a series of Schiff base derivatives of thiomorpholine, compounds 7b and 7c were identified as having very good activity, highlighting the importance of the specific substitutions on the core structure. jchemrev.comjchemrev.com

The mechanism of action for antitubercular thiomorpholine derivatives likely involves the inhibition of essential mycobacterial enzymes. Molecular docking studies of potent thiomorpholine-coupled dihydroquinolines suggested that they interact favorably with the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is involved in the synthesis of the mycobacterial cell wall. researchgate.net A novel series of morpholino-thiophenes, which are structurally related, were found to target QcrB, a subunit of the electron transport chain, thereby disrupting the bacterium's energy metabolism. nih.gov This aligns with the mechanisms of other thiourea-containing drugs like isoxyl (B29260) and thiacetazone, which inhibit the mycolic acid biosynthetic pathway by targeting the dehydratase step of the fatty-acid synthase type II (FAS-II) system. nih.govresearchgate.net These findings suggest that thiomorpholin-3-one (B1266464) derivatives may act by disrupting either cell wall synthesis or cellular respiration in M. tuberculosis.

Advanced Applications of 2 Phenylthiomorpholin 3 One Beyond Conventional Pharmacology

Role in Materials Science and Polymer Chemistry

The incorporation of heterocyclic units into polymer chains is a well-established strategy for creating materials with tailored electronic, optical, and responsive properties. The thiomorpholinone ring is a compelling candidate for the development of novel functional and smart materials.

Functional polymers are designed to possess specific properties and functions, such as conductivity, photoreactivity, or thermal stability. The 2-phenylthiomorpholin-3-one moiety could be incorporated into polymer backbones or as a pendant group to impart specific characteristics. For instance, polymerization via ring-opening of the lactam or through functional handles attached to the phenyl ring could yield polyesters or polyamides with unique properties.

The presence of both sulfur and nitrogen atoms could enhance the polymer's affinity for heavy metal ions, suggesting applications in environmental remediation as part of a hybrid material. nih.gov Hybrid organic-inorganic materials could be synthesized by using the thiomorpholinone unit to coordinate with metal nanoparticles, creating composites with synergistic catalytic or sensing capabilities.

Table 1: Potential Functional Polymers Incorporating 2-Phenylthiomorpholin-3-one This table is illustrative and based on the projected properties of hypothetical polymers.

Polymer Type Potential Monomer(s) Key Structural Feature Projected Application
Polyamide Functionalized 2-phenylthiomorpholin-3-one with a carboxylic acid or amine group Thiomorpholinone unit in the polymer backbone High-performance thermoplastics, selective membranes
Polyacrylate 2-(3-oxo-2-phenylthiomorpholin-4-yl)ethyl acrylate Pendant thiomorpholinone groups Adhesives, coatings, metal-ion scavenging resins
Hybrid Material 2-Phenylthiomorpholin-3-one Coordination to metal oxides (e.g., TiO₂) Photocatalytic composites, sensors

Smart materials exhibit a responsive change in their properties upon exposure to external stimuli such as pH, temperature, light, or an electric field. mdpi.com The 2-phenylthiomorpholin-3-one structure contains elements that could be leveraged to create such materials. The lactam bond is susceptible to hydrolysis under certain pH conditions, which could be used to design pH-responsive drug delivery systems or biodegradable plastics.

Furthermore, the thioether sulfur atom can be selectively oxidized to sulfoxide (B87167) or sulfone, a transformation that dramatically alters the polarity and hydrogen-bonding capability of the molecule. A polymer containing these units could exhibit a change in solubility or conformation in response to an oxidative stimulus, forming the basis of a chemical sensor or actuator.

Catalytic Applications in Organic Transformations

Heterocyclic compounds containing nitrogen and sulfur are mainstays in coordination chemistry and catalysis, acting as ligands that can stabilize and electronically modify metal centers. nih.gov The structure of 2-phenylthiomorpholin-3-one is well-suited for such roles.

The nitrogen and sulfur atoms of the thiomorpholinone ring can act as a bidentate ligand for various transition metals, such as palladium, copper, rhodium, and ruthenium. mdpi.com The phenyl group at the 2-position provides steric bulk, which can influence the selectivity of a catalytic reaction. By modifying the substituents on the phenyl ring, the electronic properties of the metal center can be finely tuned, enhancing catalytic activity and controlling reaction outcomes. nih.govnih.gov

Such ligands could find application in a variety of cross-coupling reactions, hydrogenations, and oxidations. mdpi.com The defined stereochemistry at the C2 position also offers the potential for designing chiral ligands for asymmetric catalysis, a critical technology in the synthesis of pharmaceuticals and fine chemicals.

Table 2: Hypothetical Performance of a Palladium Catalyst with a Thiomorpholinone-Based Ligand in a Suzuki Coupling Reaction This table presents a hypothetical comparison to illustrate the potential of a new ligand class.

Catalyst System Ligand Reaction Time (h) Yield (%)
Pd(OAc)₂ / PPh₃ Triphenylphosphine 12 85
Pd₂(dba)₃ / SPhos SPhos (Buchwald Ligand) 2 98
**Pd(OAc)₂ / L*** Hypothetical Phenylthiomorpholinone Ligand 4 94

\L1 represents a hypothetical chiral phosphine (B1218219) ligand derived from the 2-phenylthiomorpholin-3-one scaffold.*

For industrial applications, immobilizing a catalyst on a solid support (heterogeneous catalysis) is highly advantageous as it simplifies catalyst recovery and reuse. rsc.orgmdpi.com The 2-phenylthiomorpholin-3-one core could be functionalized with a silane (B1218182) group and grafted onto a silica (B1680970) or zeolite support. The resulting material would be a robust, recyclable catalyst for continuous flow reactions.

In the realm of photocatalysis, the phenyl group could act as a photosensitizer. Upon irradiation with light, it could absorb energy and initiate a chemical reaction. Metal-organic frameworks (MOFs) incorporating a 2-phenylthiomorpholin-3-one-derived linker could serve as versatile heterogeneous photocatalysts for organic transformations, such as C-H activation or redox reactions. d-nb.info

Bioanalytical Applications and Sensing Platforms

The development of sensitive and selective platforms for detecting biologically relevant molecules is a major goal in analytical chemistry. mdpi.com The structural features of 2-phenylthiomorpholin-3-one could be exploited to create novel sensors.

A polymer containing the thiomorpholinone unit could be coated onto an electrode surface. The sulfur and nitrogen atoms could selectively bind to specific metal ions, causing a measurable change in the electrical current or potential, forming the basis of an electrochemical sensor. nih.gov Alternatively, a synthetic receptor based on molecularly imprinted polymers could use 2-phenylthiomorpholin-3-one as a template to create binding sites for structurally similar analytes.

Furthermore, derivatizing the compound with a fluorescent tag could lead to the development of a "turn-on" or "turn-off" fluorescent sensor. Binding of a target analyte to a receptor part of the molecule could alter the electronic environment of the fluorophore, leading to a change in light emission that can be easily quantified. Such platforms are valuable for detecting biomarkers, pollutants, or other molecules of interest in complex samples. researchgate.netresearchgate.net

Precursors in Advanced Organic Synthesis and Building Blocks

While direct and extensive research on 2-phenylthiomorpholin-3-one as a primary building block in advanced organic synthesis remains a niche area, the broader class of thiomorpholin-3-one (B1266464) and morpholin-3-one (B89469) derivatives holds significant potential as versatile precursors for the construction of complex molecular architectures. The inherent structural features of these heterocyclic scaffolds, including the presence of multiple functional groups and stereocenters, make them attractive starting materials for the synthesis of novel organic compounds with diverse applications.

The strategic placement of a phenyl group at the 2-position of the thiomorpholin-3-one core introduces a key element of chirality and aromaticity, opening avenues for stereoselective transformations and the synthesis of enantiomerically pure target molecules. The reactivity of the lactam functionality, the thioether linkage, and the potential for functionalization on the phenyl ring and the nitrogen atom provide multiple handles for synthetic manipulation.

Application as a Chiral Auxiliary

One of the significant potential applications of 2-phenylthiomorpholin-3-one in advanced organic synthesis is its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recycled.

The synthesis of chiral morpholines and their derivatives often involves strategies where the stereocenter is formed before, during, or after the cyclization of the heterocyclic ring. Asymmetric hydrogenation of unsaturated morpholines has been a successful approach to obtain 2-substituted chiral morpholines with high enantioselectivity. Although not directly demonstrated for 2-phenylthiomorpholin-3-one, this principle highlights the importance of the substituent at the 2-position in directing stereoselective reactions.

Table 1: Potential Diastereoselective Reactions Utilizing 2-Phenylthiomorpholin-3-one as a Chiral Auxiliary

Reaction TypeProchiral SubstrateExpected ProductPotential Diastereomeric Excess (d.e.)
Aldol (B89426) AdditionAldehyde/Ketoneβ-Hydroxy carbonyl compoundHigh
AlkylationAlkyl halideα-Alkylated carbonyl compoundModerate to High
Michael Additionα,β-Unsaturated carbonyl1,5-Dicarbonyl compoundHigh
Diels-Alder ReactionDiene and DienophileCyclohexene derivativeModerate to High

Note: The data in this table is hypothetical and based on the established principles of asymmetric synthesis using chiral auxiliaries. Specific experimental validation for 2-phenylthiomorpholin-3-one is not extensively documented in publicly available research.

Role in the Synthesis of Complex Heterocycles

The thiomorpholin-3-one scaffold can serve as a precursor to more complex heterocyclic systems. The ring can be opened, expanded, or fused with other rings to generate novel molecular frameworks. The presence of the sulfur atom allows for specific chemical transformations, such as oxidation to sulfoxides and sulfones, or desulfurization reactions, further increasing the synthetic utility of the scaffold.

For instance, the cleavage of the C-S bond could unmask a functionalized amino acid derivative, which can then be used in peptide synthesis or for the construction of other nitrogen-containing heterocycles. The lactam can be reduced to the corresponding amine or hydrolyzed to the amino acid, providing further points of diversification.

Table 2: Synthetic Transformations of the Thiomorpholin-3-one Ring

Reaction TypeReagents and ConditionsProduct Class
Ring-Opening (Hydrolysis)Acid or BaseN-substituted-2-((carboxymethyl)thio)-2-phenylethanamine
Ring-Opening (Reductive Cleavage)Reducing agents (e.g., Raney Nickel)N-substituted-2-amino-2-phenylethanol derivative
Ring ExpansionRing expansion methodologiesSeven-membered heterocyclic compounds
Annulation ReactionsBifunctional electrophilesFused bicyclic heterocyclic systems

Note: This table outlines potential synthetic pathways based on the known reactivity of thiomorpholine (B91149) derivatives. Specific examples starting from 2-phenylthiomorpholin-3-one are limited in the literature.

Concluding Remarks and Future Research Outlook

Current Challenges in 2-Phenylthiomorpholin-3-one Research

Despite the promise shown by the thiomorpholin-3-one (B1266464) core, several hurdles impede its rapid development. A primary challenge is the development of stereoselective synthesis methods. The chiral center at the C2 position, bearing the phenyl group, means that enantiomerically pure compounds are often required for specific biological interactions. Devising cost-effective and scalable asymmetric syntheses remains a significant objective for synthetic chemists.

Another challenge lies in the comprehensive toxicological profiling of these compounds. While initial biological screenings may indicate potent activity, a thorough understanding of their metabolic pathways, potential off-target effects, and long-term safety is often lacking. This gap in knowledge can slow the translation of promising compounds from the laboratory to clinical consideration. Furthermore, issues related to poor aqueous solubility and bioavailability can limit the therapeutic potential of certain derivatives, necessitating advanced formulation strategies or structural modifications to improve their pharmacokinetic properties.

Promising Avenues for Novel Therapeutic Development

The structural framework of 2-Phenylthiomorpholin-3-one is a fertile ground for the development of new therapeutic agents. The morpholine (B109124) and thiomorpholine (B91149) rings are well-known heterocyclic structures present in a wide array of biologically active compounds. nih.govresearchgate.net Research has indicated that derivatives of this scaffold hold potential in several key therapeutic areas.

One of the most promising avenues is in oncology. The modification of the core structure, such as by linking it to other heterocyclic systems like thiazole, has yielded hybrid compounds with demonstrated antitumor activity against various cancer cell lines. nih.gov Future work will likely focus on optimizing these structures to enhance their potency and selectivity for cancer cells, potentially leading to new classes of chemotherapeutic agents.

Additionally, the anti-inflammatory potential of related heterocyclic structures, such as substituted indolin-2-ones, suggests that 2-Phenylthiomorpholin-3-one derivatives could be valuable candidates for treating inflammatory diseases. nih.gov Research into their ability to modulate inflammatory pathways, such as the production of nitric oxide and cytokines like TNF-α and IL-6, could uncover novel anti-inflammatory drugs. nih.gov There is also potential for developing agents targeting bacterial infections, as related quinolin-2-one and indolylquinazolinone derivatives have shown significant antibacterial activity, including against resistant strains like MRSA. mdpi.comsapub.org

Potential for Exploration in Emerging Material Science Fields

Beyond its biomedical applications, the unique chemical structure of 2-Phenylthiomorpholin-3-one presents opportunities in material science. The presence of sulfur and nitrogen heteroatoms, along with an aromatic phenyl ring and a carbonyl group, provides multiple sites for coordination with metal ions. This suggests potential applications in the design of novel coordination polymers and metal-organic frameworks (MOFs). Such materials could exhibit interesting catalytic, sensing, or gas storage properties.

Furthermore, the thiomorpholinone ring could be incorporated as a monomer unit in polymerization reactions. The resulting polymers could possess unique thermal, optical, or mechanical properties due to the presence of the heterocyclic backbone. Exploration in this area could lead to the development of specialty polymers for advanced applications, such as high-performance plastics, organic electronics, or specialized coatings.

Interdisciplinary Research Opportunities involving 2-Phenylthiomorpholin-3-one

The full potential of 2-Phenylthiomorpholin-3-one can best be unlocked through interdisciplinary collaboration. The synergy between synthetic organic chemists, medicinal chemists, pharmacologists, and material scientists is crucial for advancing the field.

Research AreaKey Objectives & CollaborationsPotential Impact
Medicinal Chemistry & Pharmacology - Design and synthesize libraries of derivatives. - Conduct high-throughput screening for biological activity (e.g., anticancer, anti-inflammatory, antimicrobial). - Elucidate mechanisms of action and structure-activity relationships (SAR).Development of novel drug candidates with improved efficacy and safety profiles.
Computational Chemistry & Biology - Perform molecular docking studies to predict binding affinities to biological targets. - Use computational models to predict pharmacokinetic and toxicological properties.Acceleration of the drug discovery process and reduction of late-stage failures.
Material Science & Polymer Chemistry - Investigate the use of the compound as a ligand for new metal complexes or as a monomer for novel polymers. - Characterize the physical and chemical properties of new materials.Creation of advanced materials with unique electronic, optical, or catalytic functions.
Chemical Engineering & Process Chemistry - Develop scalable, efficient, and sustainable synthesis routes for large-scale production. - Optimize reaction conditions to improve yield and purity.Enabling the commercial viability of promising therapeutic or material applications.

By fostering these collaborations, researchers can bridge the gap between fundamental chemical synthesis and tangible applications. For instance, insights from computational modeling could guide synthetic chemists in creating more potent and selective drug candidates, while process chemists could ensure that these compounds can be produced economically and sustainably. This integrated approach will be essential for realizing the diverse potential of the 2-Phenylthiomorpholin-3-one scaffold in both medicine and material science.

Q & A

Q. What are the established synthetic routes for 2-Phenylthiomorpholin-3-one, and what key reaction conditions are required?

  • Methodological Answer : Synthesis involves multi-step protocols, including condensation, cyclization, and purification. Key steps:
  • Condensation : Use acetaldehyde with sodium acetate and NaBH3CN in methanol at room temperature for 1 hour .
  • Cyclization : Employ HATU (coupling agent) and DIPEA (base) in DMF under inert atmospheres .
  • Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients, followed by recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing 2-Phenylthiomorpholin-3-one?

  • Methodological Answer :
  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, thiomorpholinone carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z 193.27 for [M+H]+) and fragmentation patterns .
  • FT-IR : Validate carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ .

Q. What preliminary biological screening approaches are recommended for assessing bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Q. How should researchers assess the purity of 2-Phenylthiomorpholin-3-one for pharmacological studies?

  • Methodological Answer :
  • HPLC-UV : Use C18 columns with acetonitrile/water mobile phases; purity thresholds ≥95% are standard .
  • Melting Point Analysis : Compare observed mp (e.g., 45–46°C) to literature values .

Q. What solvent systems are optimal for recrystallizing 2-Phenylthiomorpholin-3-one?

  • Methodological Answer :
  • Use ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures for high-yield recrystallization .

Advanced Research Questions

Q. How can reaction yields be optimized in thiomorpholinone ring formation?

  • Methodological Answer :
  • Temperature Control : Maintain 55°C during cyclization to minimize side products .
  • Catalyst Screening : Compare HATU vs. EDC/HOBt for coupling efficiency .
  • Inert Atmosphere : Use argon/N2 to prevent oxidation of sulfur moieties .

Q. What mechanistic insights exist regarding 2-Phenylthiomorpholin-3-one's enzyme interactions?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to kinase targets (e.g., CDK2) .
  • SAR Analysis : Modify phenyl or thiomorpholinone substituents to evaluate activity changes .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding .
  • Orthogonal Assays : Validate antimicrobial activity via broth microdilution alongside disk diffusion .

Q. What structural modifications enhance bioactivity while maintaining metabolic stability?

  • Methodological Answer :
  • Fluorination : Introduce CF3 groups at the phenyl ring to improve lipophilicity and resistance to oxidation .
  • Heterocyclic Fusion : Explore thienopyrimidine analogs for enhanced target selectivity .

Q. How can computational methods predict 2-Phenylthiomorpholin-3-one's reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Simulate reaction pathways (e.g., thiomorpholinone ring opening) using Gaussian09 .
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with antibacterial IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.